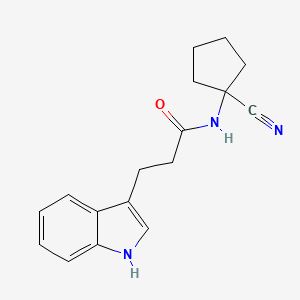
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, commonly known as P4YP, is a chemical compound that belongs to the class of piperidine derivatives. P4YP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
P4YP acts as a selective MAO-B inhibitor, which inhibits the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which has been shown to improve motor function in Parkinson's disease patients. P4YP also inhibits the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. Additionally, P4YP has been shown to have antipsychotic effects by blocking the dopamine D2 receptor.
Biochemical and Physiological Effects:
P4YP has been shown to have various biochemical and physiological effects. It increases dopamine levels in the brain, which has been shown to improve motor function in Parkinson's disease patients. P4YP also inhibits the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. Additionally, P4YP has been shown to have antipsychotic effects by blocking the dopamine D2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of P4YP is its selectivity towards MAO-B inhibition, which reduces the risk of adverse effects. P4YP has also shown good bioavailability and brain penetration, which makes it a potential candidate for the treatment of neurological disorders. However, the synthesis of P4YP is complex and requires specific reaction conditions, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for P4YP research. One potential direction is to investigate the efficacy of P4YP in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore the potential of P4YP as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies are needed to determine the optimal dosage and administration of P4YP for therapeutic applications.
Conclusion:
In conclusion, P4YP is a promising chemical compound with potential therapeutic applications in various neurological disorders. Its selective MAO-B inhibition and good bioavailability make it a potential candidate for the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. However, further research is needed to determine the optimal dosage and administration of P4YP for therapeutic applications.
Méthodes De Synthèse
The synthesis of P4YP involves the reaction between 4-pyridinecarboxaldehyde and propargylamine in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain P4YP. The purity and yield of P4YP can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
P4YP has shown promising results in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. P4YP acts as a selective monoamine oxidase B (MAO-B) inhibitor, which inhibits the breakdown of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels has been shown to improve motor function in Parkinson's disease patients.
Propriétés
IUPAC Name |
4-(1-prop-2-ynylpiperidin-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-9-15-10-5-13(6-11-15)12-3-7-14-8-4-12/h1,3-4,7-8,13H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAXOKUFBKUBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2459385.png)

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2459388.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2459389.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2459390.png)

![8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459394.png)


![3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2459402.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)